Alcaftadine Alcohol is a compound primarily used in ophthalmic formulations as an H1 histamine receptor antagonist. It is indicated for the prevention of itching associated with allergic conjunctivitis. Alcaftadine was approved for medical use in the United States in July 2010 and is marketed under the brand name Lastacaft. This compound belongs to the class of organic compounds known as benzazepines, which consist of a benzene ring fused to an azepine ring, featuring a nitrogen atom within the seven-membered heterocycle structure .
Alcaftadine is classified as a small molecule drug and falls under the category of antihistamines. Its chemical formula is , with a molar mass of approximately 307.397 g/mol. The compound has been recognized for its effectiveness in reducing allergic symptoms by blocking histamine receptors in the body .
The synthesis of Alcaftadine involves several steps, primarily focusing on oxidation reactions to eliminate impurities, specifically diol byproducts. A notable method employs manganese dioxide for selective oxidation, which simplifies purification and enhances yield. The process begins with hydroxymethylated precursors, followed by a two-step oxidation that leads to the formation of Alcaftadine. This method has been validated for commercial production, ensuring compliance with International Council for Harmonisation guidelines regarding purity .
The synthesis can be summarized as follows:
Alcaftadine's molecular structure features a complex arrangement that includes a benzene ring fused with an azepine structure. The compound's structural formula can be represented as follows:
The three-dimensional conformation of Alcaftadine can be visualized using molecular modeling tools, which depict its spatial arrangement and functional groups.
Alcaftadine undergoes various chemical reactions typical of organic compounds containing nitrogen and oxygen functionalities. Key reactions include:
Alcaftadine functions primarily as an antagonist for the H1 histamine receptor. By blocking these receptors, it effectively reduces symptoms associated with allergic conjunctivitis, such as itching and redness of the eyes. The mechanism involves:
Alcaftadine exhibits several notable physical and chemical properties:
These properties are essential for its formulation into eye drops, ensuring effective delivery to target tissues.
Alcaftadine's primary application is in ophthalmology as a treatment for allergic conjunctivitis. Its effectiveness in reducing ocular itching makes it a valuable option among antihistamines available over-the-counter. Beyond ophthalmic use, research continues into potential applications in other allergic conditions due to its mechanism of action against histamine receptors .
Alcaftadine (chemical name: 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde) was first synthesized by Janssen Pharmaceuticals in the 1990s as a novel histamine H₁ receptor antagonist. The initial synthetic route, disclosed in early patents, comprised a multi-step process beginning with commercially available precursors [5]:
This route faced challenges including low yield in the acylation step and extended reaction times in hydroxymethylation, necessitating later optimizations.
Table 1: Key Intermediates in Janssen's Initial Synthesis of Alcaftadine
Intermediate | Chemical Name | Yield | Key Reaction |
---|---|---|---|
7 | 1-(2-Phenylethyl)-1H-imidazole | Moderate | Alkylation |
9 | Piperidinecarboxylate ester | 34% | Acylation |
10 | Piperidine dihydrobromide | 98% | Acid hydrolysis |
11 | N-Methylpiperidine derivative | 82% | Leuckart reaction |
12 | Benzazepine intermediate | Unreported | Cyclization |
13 | Hydroxymethylated precursor | Unreported | Hydroxymethylation |
Subsequent patents refined the synthesis to enhance efficiency, purity, and scalability:
Table 2: Evolution of Key Synthetic Steps for Alcaftadine Alcohol
Synthetic Step | Initial Approach (Janssen) | Optimized Approach (Later Patents) | Improvement Impact |
---|---|---|---|
Acylation (Step 2) | Pyridine/TEA base, 34% yield | Not explicitly modified | Low yield remained a challenge |
Hydrolysis (Step 3) | 48% HBr, 98% yield | Sodium acetate buffer, mild conditions | Reduced degradation impurities |
Cyclization (Step 5) | Triflic acid, unreported yield | Controlled temperature (0–25°C) | Enhanced reproducibility |
Fumarate Crystallization | Not described | Ethyl acetate/IPA mixtures | Purity >99.5%, scalable |
Formulation Stability | Unreported | Acetate buffer (pH 5.5), polysorbate-80 | Particulate count <50/mL at 40°C |
Janssen and Vistakon (Johnson & Johnson subsidiaries) employed layered IP strategies to prolong market exclusivity:
Table 3: Intellectual Property Landscape and Exclusivity Mechanisms
IP Strategy | Patent Examples | Legal Mechanism | Exclusivity Period |
---|---|---|---|
Core compound protection | EP2978765A1, WO2014154620A1 | Molecular structure, synthesis claims | ~20 years (expired) |
Formulation/composition | US10617695B2 | Ophthalmic solutions with stabilizers | Until 2036+ |
New indication claims | Referenced in [7] | 10-year data exclusivity (Swiss HMG Art.11b) | 10 years |
Orphan drug designation | Not applied | 15-year data exclusivity (HMG Art.11b(4)) | 15 years |
Pediatric extension | Not applied | 6-month SPC extension | +6 months |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0